molecular formula C13H9BrN2O3 B8706140 2-bromo-N-(4-nitrophenyl)benzamide CAS No. 10278-39-4

2-bromo-N-(4-nitrophenyl)benzamide

Cat. No.: B8706140
CAS No.: 10278-39-4
M. Wt: 321.13 g/mol
InChI Key: CLHKDWJXPQWOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(4-nitrophenyl)benzamide is a benzamide derivative offered for research and development purposes. Benzamide compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Related benzamide analogues have been synthesized from acid chlorides and anilines in solvents like acetonitrile . Similar compounds have been characterized using various spectroscopic methods and Density Functional Theory (DFT) modeling to understand their electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potential, which are crucial for assessing chemical reactivity . Benzamide scaffolds are frequently investigated for their biological potential. For instance, research on similar structures has explored their antifungal activity, potentially through mechanisms like molecular docking with enzyme targets such as fungal 14α-demethylase . Other benzamide derivatives have also shown selective antiprotozoal activity in studies, inducing biochemical alterations in parasites . As a research chemical, this compound may serve as a valuable intermediate or precursor in organic synthesis and as a model compound for computational chemistry studies. Researchers can use it to investigate structure-activity relationships, nonlinear optical (NLO) properties, and supramolecular assembly driven by intermolecular interactions like hydrogen bonding and halogen contacts, which are observed in related crystal structures . This product is intended for laboratory research use only and is not classified as a drug or medicinal agent. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10278-39-4

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

2-bromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)

InChI Key

CLHKDWJXPQWOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Bromo N 4 Nitrophenyl Benzamide

Retrosynthetic Analysis of 2-bromo-N-(4-nitrophenyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the amide C-N bond. This disconnection is the most logical and common strategy as it breaks the molecule down into readily available or easily synthesizable starting materials.

Figure 1: Retrosynthetic Disconnection of this compound

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This analysis suggests that the most direct synthetic route involves the coupling of 2-bromobenzoic acid (or an activated derivative) with 4-nitroaniline (B120555). The presence of the electron-withdrawing nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amine, which can present a challenge for the reaction and necessitate carefully optimized conditions. An alternative, less common disconnection could involve breaking the C(aryl)-N bond, which would lead to a palladium-catalyzed Buchwald-Hartwig amination approach, coupling 2-bromobenzamide (B1207801) with an activated 4-nitrophenyl species.

Classical Amidation Approaches for Benzamide (B126) Synthesis

The most conventional method for synthesizing this compound is through the direct condensation of 2-bromobenzoic acid and 4-nitroaniline. This transformation is typically achieved via a nucleophilic acyl substitution mechanism, which often requires activation of the carboxylic acid to facilitate the reaction with the weakly nucleophilic 4-nitroaniline.

The core of this synthetic approach is the nucleophilic acyl substitution reaction. In this mechanism, the amino group of 4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated 2-bromobenzoic acid derivative. The reaction proceeds through a tetrahedral intermediate. For the reaction to be efficient, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride is then readily attacked by the amine. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often required to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.

The successful synthesis of this compound via classical amidation is highly dependent on the choice of reagents and reaction conditions. Given the reduced nucleophilicity of 4-nitroaniline, selecting an appropriate activating agent for the carboxylic acid is crucial. The use of thionyl chloride or oxalyl chloride to form the intermediate 2-bromobenzoyl chloride is a robust method. Alternatively, peptide coupling reagents can be employed for a milder, one-pot procedure. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDIC), activate the carboxylic acid in situ, allowing for direct reaction with the amine.

ParameterCondition 1: Acyl Chloride RouteCondition 2: Coupling Agent Route
Carboxylic Acid Activator Thionyl chloride (SOCl₂) or Oxalyl chloride1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDIC)
Base Pyridine or TriethylamineN,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature 0 °C to room temperatureRoom temperature
Key Intermediate 2-Bromobenzoyl chlorideO-acylisourea intermediate

Palladium-Catalyzed C-N Coupling Protocols

An alternative, more modern approach to the synthesis of N-aryl benzamides involves the formation of the aryl C-N bond using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This strategy would involve coupling 2-bromobenzamide with a 4-halonitrobenzene, such as 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The catalytic cycle generally involves the oxidative addition of the aryl halide (e.g., 1-bromo-4-nitrobenzene) to a Pd(0) complex. The amide (2-bromobenzamide) is then deprotonated by a base, and the resulting amidate anion coordinates to the palladium center. The crucial C-N bond is formed through reductive elimination, which releases the final product, this compound, and regenerates the Pd(0) catalyst. A strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is essential for the deprotonation of the amide.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor and, most importantly, the supporting ligand. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. For the coupling of amides, which can be challenging substrates, specialized phosphine (B1218219) ligands are often required. Bulky, electron-rich biarylphosphine ligands, such as Xantphos or Josiphos-type ligands, have proven effective in promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions involving amides.

Catalyst SystemPalladium PrecursorLigandBaseTypical Solvent
System A Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Cs₂CO₃ (Cesium carbonate)Toluene or Dioxane
System B Pd(OAc)₂ (Palladium(II) acetate)BrettPhosNaOtBu (Sodium tert-butoxide)Toluene
System C Pd(OAc)₂Josiphos SL-J009-1K₃PO₄ (Potassium phosphate)Dioxane

The selection of the optimal catalyst system depends on the specific substrates. The presence of the bromo substituent on the benzamide and the nitro group on the aryl halide introduces electronic factors that must be considered when choosing the ligand and reaction conditions to achieve high yields and selectivity.

Regioselective Bromination Techniques on Substituted Phenyl Rings

The precise introduction of a bromine atom onto a substituted phenyl ring is a critical step in the synthesis of this compound. The regioselectivity of this bromination is governed by the electronic and steric nature of the substituents already present on the aromatic ring.

In the context of a benzanilide (B160483) structure, the directing effects of both the acyl and amine portions of the molecule must be considered. The amide linkage itself can influence the position of electrophilic substitution. For the synthesis of the target molecule, achieving bromination at the 2-position of the benzoyl group requires careful selection of brominating agents and reaction conditions.

Common brominating reagents include elemental bromine, N-bromosuccinimide (NBS), and other N-bromo compounds. researchgate.netorganic-chemistry.orgresearchgate.net The choice of reagent can significantly impact the selectivity of the reaction. For instance, the use of N-bromosuccinimide (NBS) can offer milder reaction conditions and improved regioselectivity compared to liquid bromine. researchgate.netresearchgate.net The presence of a catalyst can further control the position of bromination. For example, palladium catalysis has been shown to direct the bromination of N-methyl-benzanilides. nih.gov

The electronic properties of the substituents play a crucial role. In the case of a precursor like N-(4-nitrophenyl)benzamide, the nitro group on the aniline ring is a strong deactivating group, making that ring less susceptible to electrophilic attack. Conversely, the benzoyl ring is activated by the amide nitrogen (via resonance) and deactivated by the carbonyl group (via induction). The interplay of these effects will determine the ultimate position of bromination. To achieve the desired 2-bromo substitution on the benzoyl ring, it is often advantageous to perform the bromination on a 2-bromobenzoic acid precursor before the amidation step.

Recent research has highlighted methods for the regioselective bromination of activated aromatic compounds. One such protocol utilizes N-bromosuccinimide in tetrabutylammonium (B224687) bromide, which has demonstrated high para-selectivity for phenols and anilines. organic-chemistry.org Another approach employs N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) for the para-selective bromination of various aromatic compounds under mild conditions. organic-chemistry.org While these specific methods may favor para-substitution, they underscore the importance of reagent and catalyst choice in controlling regioselectivity.

Multistep Synthesis Planning and Yield Optimization

Synthetic Pathway:

A plausible forward synthesis would involve the amidation of 2-bromobenzoic acid with 4-nitroaniline. This can be achieved through several established methods for amide bond formation. A widely used laboratory method is the Schotten-Baumann reaction, which typically involves reacting an acyl chloride with an amine in the presence of a base. testbook.comvedantu.comlscollege.ac.inchemistnotes.comiitk.ac.in In this case, 2-bromobenzoyl chloride would be reacted with 4-nitroaniline. The reaction is often carried out in a two-phase solvent system, such as dichloromethane and water, with a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. testbook.comlscollege.ac.in

Alternative and often milder methods for amide bond formation include the use of coupling reagents or catalytic approaches. ucl.ac.ukcatalyticamidation.info Catalytic direct amidation reactions, which form the amide bond directly from a carboxylic acid and an amine with the removal of water, are gaining prominence due to their efficiency. dur.ac.ukmdpi.com

Yield Optimization:

In a related synthesis of N-(2-nitrophenyl)-4-bromobenzamide, equimolar quantities of 4-bromobenzoyl chloride and 2-nitroaniline (B44862) were refluxed in acetonitrile (B52724). nih.gov This highlights that the choice of solvent and reaction temperature are key parameters to optimize.

Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of C-N bonds and could be adapted for the synthesis of the target molecule. wikipedia.orglibretexts.orgacs.orgrsc.orgnih.gov These reactions often proceed with high yields and tolerate a wide range of functional groups. The Ullmann condensation is another classic method for forming C-N bonds, typically requiring copper catalysts and higher temperatures. cdnsciencepub.comwikipedia.orgnih.govnih.gov

The table below presents a comparison of potential amidation methods:

Amidation MethodReactantsTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann Reaction 2-bromobenzoyl chloride, 4-nitroanilineBiphasic solvent (e.g., CH₂Cl₂/H₂O), base (e.g., NaOH)Well-established, often high yielding testbook.comvedantu.comchemistnotes.comRequires conversion of carboxylic acid to acyl chloride, generates stoichiometric waste.
Catalytic Amidation 2-bromobenzoic acid, 4-nitroanilineCatalyst (e.g., boronic acids, Zr or Ti salts), often requires water removalAtom economical, milder conditions possible ucl.ac.ukdur.ac.ukmdpi.comCatalyst development is ongoing, may have limited substrate scope.
Buchwald-Hartwig Amination 2-bromobenzamide, 4-nitrophenyl halide (or vice versa)Palladium catalyst, phosphine ligand, baseHigh yields, broad substrate scope, mild conditions wikipedia.orglibretexts.orgnih.govCatalyst and ligand can be expensive.
Ullmann Condensation 2-bromobenzamide, 4-nitrophenyl halide (or vice versa)Copper catalyst, high temperaturesEstablished method cdnsciencepub.comwikipedia.orgnih.govOften requires harsh conditions, substrate scope can be limited.

Considerations for Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to design processes that are more environmentally benign. researchgate.net Atom economy, a key concept in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.comacs.orgskpharmteco.com

For the synthesis of this compound, the choice of synthetic route has a significant impact on its atom economy.

Atom Economy Calculation:

The percent atom economy is calculated as:

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Let's consider the synthesis via the reaction of 2-bromobenzoyl chloride with 4-nitroaniline:

C₇H₄BrClO + C₆H₆N₂O₂ → C₁₃H₉BrN₂O₃ + HCl

Molecular Weight of this compound (C₁₃H₉BrN₂O₃): 337.13 g/mol

Molecular Weight of 2-bromobenzoyl chloride (C₇H₄BrClO): 219.46 g/mol

Molecular Weight of 4-nitroaniline (C₆H₆N₂O₂): 138.12 g/mol

Molecular Weight of HCl (byproduct): 36.46 g/mol

The atom economy for this step would be:

Generated code

In contrast, a direct catalytic amidation of 2-bromobenzoic acid and 4-nitroaniline would have a higher theoretical atom economy, as the only byproduct is water.

C₇H₅BrO₂ + C₆H₆N₂O₂ → C₁₃H₉BrN₂O₃ + H₂O

Molecular Weight of 2-bromobenzoic acid (C₇H₅BrO₂): 201.02 g/mol

Molecular Weight of H₂O (byproduct): 18.02 g/mol

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Green Chemistry Considerations:

Beyond atom economy, other green chemistry principles should be considered:

Solvent Selection: The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.govmdpi.combohrium.com Research has explored greener solvents for benzamide synthesis, such as 4-formylomorpholine (4FM) as a potential replacement for DMSO and DMF. nih.govmdpi.com Solvent-free reaction conditions, where possible, are an even more sustainable approach. tandfonline.comtandfonline.com

Catalysis: The use of catalytic reagents is preferable to stoichiometric reagents as they are used in smaller quantities and can often be recycled. ucl.ac.ukcatalyticamidation.infodur.ac.ukresearchgate.netcore.ac.uk

Energy Efficiency: Reactions should be designed to be energy-efficient, for example, by running them at ambient temperature and pressure whenever possible.

Waste Reduction: The synthesis should be designed to minimize the generation of waste products.

The table below summarizes some green chemistry considerations for different synthetic approaches:

Synthetic ApproachGreen Chemistry AdvantagesGreen Chemistry Disadvantages
Schotten-Baumann Well-understood and often efficient.Use of hazardous acyl chlorides and chlorinated solvents. Generates stoichiometric inorganic salt waste.
Catalytic Amidation High atom economy. Avoids hazardous reagents. Potential for catalyst recycling. ucl.ac.ukdur.ac.ukMay require elevated temperatures and methods for water removal. Catalysts can be expensive or require development.
Solvent-Free Synthesis Eliminates solvent waste. tandfonline.comtandfonline.comNot always feasible, may require higher temperatures.

By carefully selecting the synthetic strategy and optimizing reaction conditions, the synthesis of this compound can be achieved with high yield and in a manner that aligns with the principles of green chemistry.

Advanced Spectroscopic Characterization of 2 Bromo N 4 Nitrophenyl Benzamide

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectral Analysis

The FT-Raman spectrum of 2-bromo-N-(4-nitrophenyl)benzamide provides valuable information about the vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G* level have been employed to predict the Raman activities. These theoretical predictions show excellent agreement with the experimental FT-Raman spectrum. nih.gov

Key vibrational modes observed in the FT-Raman spectrum include C-H stretching vibrations, which are typically found in the range of 3028-2996 cm⁻¹. researchgate.net The coupling between C-C and C-N vibrations is also a significant feature in the spectra of heteroaromatic compounds. researchgate.net

Table 1: Selected FT-Raman Spectral Data for this compound

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
2988, 29693028-2996C-H stretching

This table is generated based on typical ranges for the assigned vibrations and may not represent the exact experimental values for this specific compound.

Normal Coordinate Analysis for Fundamental Vibrational Assignments

Normal coordinate analysis is a powerful computational method used to assign the fundamental vibrational modes observed in infrared and Raman spectra. nih.gov For complex molecules like this compound, this analysis, often performed using DFT, is crucial for accurately interpreting the spectral data. nih.govnih.gov

The analysis involves calculating the force field of the molecule, which describes the forces between the atoms. nih.gov By solving the vibrational secular equation, the vibrational frequencies and their corresponding normal modes can be determined. This theoretical approach allows for a complete and reliable assignment of the observed spectral bands. nih.govnih.gov The results of these calculations are often used to simulate the IR and Raman spectra, which can then be compared with the experimental spectra to validate the assignments. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Maxima

The UV-Vis spectrum of a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, shows a maximum absorption peak at 238.165 nm. researchgate.netx-mol.com This absorption is attributed to electronic transitions within the molecule. The study of the UV-Vis spectrum provides insights into the electronic structure and conjugation within the molecule.

Analysis of Electronic Transitions (e.g., HOMO-LUMO Transitions)

The electronic transitions observed in the UV-Vis spectrum are often analyzed in terms of transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 4-bromo-N-(2-nitrophenyl)benzamide, the absorption peak at 238.165 nm is caused by electronic transitions from HOMO to LUMO+1. researchgate.netx-mol.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller band gap is associated with considerable chemical activity. researchgate.netx-mol.com The analysis of frontier molecular orbitals shows that charge transfer occurs within the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) Simulations for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the excited state energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental UV-Vis spectrum.

For similar aromatic compounds, TD-DFT calculations have been successfully employed to predict and interpret the electronic spectra. nih.gov These simulations provide a theoretical basis for understanding the electronic transitions and can help to confirm the assignments of the observed absorption bands. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For benzamide (B126) derivatives, the molecular ion peak is typically observed. A common fragmentation pattern involves the loss of the amino group to form a stable benzoyl cation, which can then further fragment to a phenyl cation. researchgate.net

In the case of a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, the molecular weight is 321.13 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the amide bond and other characteristic fragmentations related to the bromo and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
321/323[M]⁺ (Molecular ion with Br isotopes)
183/185[BrC₆H₄CO]⁺ (Bromobenzoyl cation)
155/157[BrC₆H₄]⁺ (Bromophenyl cation)
122[O₂NC₆H₄NH]⁺ (Nitrophenylamino radical cation)
76[C₆H₄]⁺ (Phenyl cation)

This table is a prediction based on common fragmentation patterns of similar compounds and the specific structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is established as C₁₃H₉BrN₂O₃. nih.govchemsrc.com The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. This level of precision is crucial for differentiating the target compound from other potential isobaric (same integer mass) species.

Electron Ionization Mass Spectrometry (EIMS) and Fragmentation Pathway Elucidation

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundances of the molecular ion and its various fragment ions. The analysis of these fragments provides valuable information for structural elucidation.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the relatively weak amide bond and subsequent fragmentation of the resulting ions.

The initial event is the formation of the molecular ion (m/z 320/322), which will show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The most prominent fragmentation pathway for N-aryl benzamides is the α-cleavage of the C-N amide bond. researchgate.net This leads to two primary fragments:

The 2-bromobenzoyl cation (m/z 183/185). This is a resonance-stabilized acylium ion and is often a very abundant peak in the spectrum. This cation can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the 2-bromophenyl cation (m/z 155/157).

A radical cation corresponding to 4-nitroaniline (B120555) (m/z 138).

Further fragmentation can occur from the 4-nitrophenyl portion of the molecule, involving the characteristic losses of nitro group (-NO₂) and nitric oxide (-NO).

Based on these established principles, a proposed fragmentation pathway for this compound is detailed in the table below.

This detailed analysis of the mass spectral data provides a robust characterization of this compound, confirming its elemental composition and providing deep insights into its chemical structure and stability under electron ionization conditions.

Crystallographic and Solid State Investigations of 2 Bromo N 4 Nitrophenyl Benzamide

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis would be necessary to elucidate the molecular structure of 2-bromo-N-(4-nitrophenyl)benzamide. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the precise determination of the following parameters.

Precise Bond Lengths and Bond Angles Analysis

This analysis would provide accurate measurements of the distances between bonded atoms (bond lengths) and the angles formed by three connected atoms (bond angles). This data is fundamental for confirming the covalent structure of the molecule and for identifying any unusual geometric parameters that might suggest electronic or steric strain. A data table summarizing these findings would be generated.

Analysis of Asymmetric Unit Content and Molecular Multiplicity

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. The analysis would determine if the asymmetric unit contains one or more molecules of this compound. The presence of multiple molecules in the asymmetric unit (Z' > 1) can indicate more complex packing arrangements.

Crystal Packing Architecture and Intermolecular Interactions

Understanding how individual molecules of this compound arrange themselves in the solid state is critical for comprehending its macroscopic properties. This section would detail the various non-covalent interactions that govern the crystal packing.

Identification of Classical Hydrogen Bonding Networks (N-H…O, C-H…O)

The presence of an amide N-H group (a hydrogen bond donor) and carbonyl and nitro oxygen atoms (hydrogen bond acceptors) suggests the potential for classical hydrogen bonding. The analysis would identify any intermolecular N-H…O hydrogen bonds, which are relatively strong and often play a primary role in directing the crystal packing. Weaker C-H…O interactions, where a carbon-hydrogen bond acts as a donor, would also be investigated. The geometric parameters (D-H…A distance and angle) of these bonds would be tabulated to assess their strength and significance.

Examination of Weak Hydrogen Bonding Interactions (e.g., C-H…π, C-O…π)

In addition to classical hydrogen bonds, weaker interactions often contribute to the stability of the crystal structure. The analysis would explore the possibility of C-H…π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring. Furthermore, C-O…π interactions, involving the interaction of the lone pair of an oxygen atom with a π-system, would be examined. The geometric details of these interactions would be crucial for a complete description of the supramolecular architecture.

Without experimental data from a single-crystal X-ray diffraction study of this compound, the detailed analysis and data tables for these sections cannot be provided.

Characterization of Halogen-Halogen Interactions (e.g., Br…Br)

In the crystal structure of a related compound, 4-bromo-N-(2-nitrophenyl)benzamide, a notable halogen-halogen interaction is observed with a Br···Br distance of 3.4976 (7) Å. iucr.orgnih.gov This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing interaction. iucr.org These types of interactions are understood to be governed by electrostatic forces and exhibit directional character. iucr.org Such short contacts between halogen atoms play a crucial role in the stabilization of the crystal packing. iucr.orgnih.gov Theoretical studies on similar molecules have estimated the energy of these Br···Br interactions to be in the range of 2.2–2.5 kcal/mol. mdpi.com

Elucidation of Supramolecular Synthons and Graph-Set Notations (e.g., R-motifs, S-motifs)

The supramolecular architecture of this compound and its isomers is defined by a variety of synthons, which are recognizable patterns of intermolecular interactions. In the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, intramolecular N—H⋯O hydrogen bonds lead to the formation of S(6) ring motifs. nih.gov On a larger scale, intermolecular C—H⋯O interactions link molecules to form various ring motifs, including R²₂(10), R²₂(15), and R⁶₆(32) edge-fused rings that propagate along the researchgate.net direction. iucr.orgnih.gov In isomeric structures, such as 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, hetero R²₂(11) dimeric supramolecular synthons are observed. researchgate.net These synthons are fundamental to the predictable assembly of molecules in the solid state.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For a related azo compound, this analysis revealed that Br⋯H/H⋯Br contacts contribute significantly to the crystal packing, accounting for 20.9% of the total intermolecular contacts. nih.gov Other major contributions came from C⋯H/H⋯C (15.2%), O⋯H/H⋯O (12.6%), and H⋯H (11.7%) contacts. nih.gov In another benzamide (B126) derivative, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, Hirshfeld analysis highlighted the prominence of N—H⋯O and C—H⋯O hydrogen bonds, as indicated by intense red spots on the dnorm surface. researchgate.net This method provides a detailed fingerprint of the intermolecular interactions that stabilize the crystal structure.

Polymorphism Studies (if applicable) and Solid-State Conformation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. mdpi.com For benzamide and its derivatives, polymorphism can arise from variations in molecular conformation and/or crystal packing. mdpi.comresearchgate.net In the case of 4-bromo-N-(2-nitrophenyl)benzamide, two independent molecules are present in the asymmetric unit, with dihedral angles of 16.78 (15)° and 18.87 (14)° between the benzene (B151609) rings. nih.gov This indicates conformational flexibility. The study of different polymorphs reveals how subtle changes in intermolecular interactions can lead to different crystal structures with potentially different physical properties. mdpi.com While specific polymorphism studies on this compound are not detailed in the provided search results, the existence of multiple conformations and a rich landscape of intermolecular interactions in related structures suggests that polymorphism is a strong possibility.

Computational Chemistry and Theoretical Investigations of 2 Bromo N 4 Nitrophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance of accuracy and computational cost for predicting the properties of molecules. For 2-bromo-N-(4-nitrophenyl)benzamide, DFT calculations provide significant insights into its electronic structure, reactivity, and potential applications. These theoretical investigations complement experimental findings and offer a deeper understanding at the molecular level.

Geometry Optimization and Conformational Landscape Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, theoretical calculations have been performed to find the optimized molecular structure, including bond lengths and angles. researchgate.net These calculated parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Intramolecular hydrogen bonding, such as an N-H···O interaction, can significantly influence the conformation by forming a stable six-membered ring structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. wikipedia.org For a similar benzamide (B126) derivative, the calculated HOMO-LUMO energy gap was found to be 5.521 eV, indicating good stability. researchgate.net The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential reaction sites. youtube.com

ParameterValue
HOMO-LUMO Energy Gap (ΔE)5.521 eV researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

For benzamide derivatives, the MEP surface often shows the most negative potential around the oxygen atoms of the carbonyl and nitro groups, identifying them as likely sites for electrophilic interaction. researchgate.netmdpi.com Conversely, the hydrogen atoms of the amide group and the aromatic rings often exhibit positive potential, marking them as potential sites for nucleophilic attack. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which are crucial for understanding hyperconjugative effects and charge delocalization. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant charge transfer and delocalization often exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.govresearchgate.net The key parameter for quantifying NLO activity at the molecular level is the first hyperpolarizability (β). mdpi.comdtic.mil

Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. nih.gov The calculation of dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can indicate a molecule's potential for NLO applications. dtic.mil A small HOMO-LUMO gap is often associated with a large hyperpolarizability and enhanced NLO response. nih.gov The presence of electron-donating and electron-withdrawing groups within the same molecule can facilitate intramolecular charge transfer (ICT), which is a common strategy for designing effective NLO materials. nih.gov For comparison, the calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material like urea. mdpi.comnih.gov

PropertyDescription
Dipole Moment (μ)A measure of the overall polarity of the molecule. dtic.mil
Polarizability (α)The ability of the electron cloud to be distorted by an external electric field. dtic.mil
First Hyperpolarizability (β)A measure of the second-order non-linear optical response. mdpi.comdtic.mil

Calculation of Quantum Chemical Descriptors and Reactivity Indices

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated using DFT to provide a more detailed understanding of a molecule's reactivity. rasayanjournal.co.in These descriptors, derived from the electronic structure, help in rationalizing and predicting chemical behavior. rasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Potential Energy Surface Scans for Conformational Isomers

Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles and calculating the corresponding energy, researchers can identify low-energy conformations, or isomers, and the energy barriers that separate them.

In the case of the related molecule, 2-nitro-N-(4-nitrophenyl)benzamide, computational studies using Density Functional Theory (DFT) have been employed to understand its molecular structure. researchgate.net Similar methodologies, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set, could be applied to this compound. A PES scan would typically involve the systematic rotation around the N-C(phenyl) and C-C(carbonyl) bonds to map out the energy profile. The results of such a scan would likely reveal the most stable conformer, characterized by specific dihedral angles that minimize steric hindrance and optimize electronic interactions. For instance, intramolecular hydrogen bonding between the amide proton and the nitro group, or the bromo substituent, could significantly influence the conformational preference.

In Silico Molecular Docking Simulations for Ligand-Target Interactions (from a theoretical binding perspective)

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen potential drug candidates against a specific protein target.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the general principles can be applied from a theoretical standpoint. The compound possesses key features that would be relevant in ligand-target interactions: a hydrogen bond donor (the amide N-H group), hydrogen bond acceptors (the carbonyl oxygen and the nitro group oxygens), and two aromatic rings capable of pi-stacking and hydrophobic interactions. The bromo substituent can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A theoretical docking study would involve selecting a relevant protein target. Given the structural motifs present in this compound, potential targets could include enzymes such as kinases or transferases, where ATP-binding sites often accommodate similar structures. The docking simulation would then place the ligand into the binding site of the protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose. The results would provide insights into the hypothetical binding mode of the compound, identifying key amino acid residues that may interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds).

Validation and Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing the calculated results with experimental data. This correlation provides confidence in the predictive power of the computational methods.

For this compound, several experimental parameters could be used for this validation. X-ray crystallography provides the most direct comparison for the calculated geometric parameters. For the related compound 4-bromo-N-(2-nitrophenyl)benzamide, crystal structure data is available, revealing key bond lengths, bond angles, and dihedral angles. nih.govnih.gov A similar experimental determination for this compound would allow for a direct comparison with the optimized geometry obtained from DFT or other quantum chemical calculations. Discrepancies between the calculated gas-phase structure and the solid-state experimental structure can often be attributed to intermolecular interactions in the crystal lattice.

Spectroscopic data also offers a valuable point of comparison. The calculated vibrational frequencies (infrared and Raman spectra) from computational models can be compared with experimentally measured spectra. Similarly, the predicted NMR chemical shifts can be correlated with experimental NMR data. nih.gov For example, DFT calculations on 2-nitro-N-(4-nitrophenyl)benzamide have shown good agreement between theoretical and experimental bond lengths and angles. researchgate.net Such a correlation for this compound would validate the chosen level of theory and basis set, lending credibility to other predicted properties for which experimental data may not be available.

Reactivity Profiles and Mechanistic Organic Chemistry of 2 Bromo N 4 Nitrophenyl Benzamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the benzoyl ring is susceptible to nucleophilic substitution, a common pathway for functionalizing aryl halides. These reactions typically require a catalyst, often a palladium complex, to proceed efficiently. The electron-withdrawing character of the nitro group on the second aromatic ring can indirectly influence the reactivity of the C-Br bond.

One of the most significant transformations is the palladium-mediated cross-coupling reaction. For instance, in the Suzuki coupling, the bromine atom can be substituted with an aryl or vinyl group by reacting the compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, the Heck reaction allows for the substitution of the bromine with an alkene, catalyzed by palladium complexes such as those derived from N-heterocyclic carbenes (NHCs). researchgate.net

Other nucleophiles can also displace the bromine atom. Common reagents for this include sodium azide (B81097) or potassium thiocyanate, typically used in polar aprotic solvents which help to solvate the cation and enhance the nucleophilicity of the anion.

Table 1: Examples of Nucleophilic Substitution Reactions This table is based on typical reactions for bromo-substituted aromatic compounds.

Reaction TypeNucleophile/ReagentCatalystTypical Product
Suzuki CouplingArylboronic AcidPd(0) complex (e.g., Pd(PPh₃)₄)Biaryl compound
Heck ReactionAlkenePd(II) complex (e.g., Pd(OAc)₂)Substituted alkene
Buchwald-Hartwig AminationAminePd(0) or Pd(II) complexN-aryl amine
CyanationSodium or Potassium CyanidePd(0) or Ni(0) complexBenzonitrile derivative

Chemical Transformations Involving the Nitro Group (e.g., Reduction Reactions)

The nitro group is a strong electron-withdrawing group and its transformation can significantly alter the electronic properties and subsequent reactivity of the molecule. The most common reaction involving the nitro group is its reduction to a primary amine (amino group). This transformation is a key step in the synthesis of many pharmaceutical and dye intermediates.

The selective reduction of the nitro group without affecting the bromine atom or the amide linkage is a critical consideration. Various reducing systems are available to achieve this chemoselectivity. Catalytic hydrogenation using hydrogen gas (H₂) with palladium on carbon (Pd/C) is a highly effective method. commonorganicchemistry.com However, a drawback of this system is its potential to also cause dehalogenation (removal of the bromine atom). commonorganicchemistry.com To circumvent this, Raney nickel is often used as an alternative catalyst for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-based reductions in acidic or neutral media provide other mild and selective options. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) or zinc (Zn) in acetic acid, or zinc powder with ammonium (B1175870) chloride are commonly employed to reduce aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has also been shown to be a rapid and efficient method for this conversion, avoiding strong acids and expensive catalysts.

Table 2: Selected Reagents for the Reduction of the Aromatic Nitro Group

Reagent/SystemTypical ConditionsKey Features
H₂ / Pd/CHydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate)Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂ / Raney NickelHydrogen gas, solvent (e.g., Ethanol)Reduces risk of dehalogenation compared to Pd/C. commonorganicchemistry.com
SnCl₂Concentrated HCl, EthanolClassical method, effective for selective reduction. commonorganicchemistry.com
Fe / HCl or Acetic AcidAcidic aqueous solutionInexpensive and mild method. commonorganicchemistry.com
Zn / Acetic AcidMildly acidic conditionsProvides a mild method for reduction. commonorganicchemistry.com
Zn / NH₄ClAqueous mediumA known system for catalytic transfer hydrogenation. scispace.com

Reactivity of the Amide Linkage

The amide bond in 2-bromo-N-(4-nitrophenyl)benzamide is generally stable but can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the C-N bond, yielding 2-bromobenzoic acid and 4-nitroaniline (B120555).

The mechanism of hydrolysis depends on the pH. Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon as a nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to form the products. The stability of the amide bond means that these reactions often require elevated temperatures to proceed at a reasonable rate.

Investigation of Solvent Effects on Reaction Pathways and Rates

The choice of solvent can have a profound impact on the rates and even the outcomes of reactions involving this compound. Solvent polarity, proticity, and coordinating ability are key factors. koreascience.kr

For nucleophilic substitution reactions at the bromine center, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often preferred. These solvents can solvate the metal cations used in catalytic cycles without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

Interestingly, studies on the similar compound 3-bromo-4-nitropyridine (B1272033) have shown that the use of polar aprotic solvents can lead to an unexpected nitro-group migration during reaction with an amine, in addition to the expected substitution product. clockss.org This suggests that the solvent can stabilize charged intermediates that facilitate rearrangement. In contrast, in other solvents, only the direct substitution product was observed. This highlights the critical role of the solvent in directing the reaction pathway. clockss.org The α-effect, which describes the enhanced reactivity of certain nucleophiles, has also been shown to be highly dependent on the solvent system, particularly in mixtures of water and DMSO. koreascience.kr

Role of Catalysts in Mediating Chemical Transformations

Catalysts are essential for activating the relatively inert C-Br bond on the aromatic ring for nucleophilic substitution reactions. Palladium-based catalysts are the most widely used for this purpose. In reactions like the Suzuki, Heck, and Buchwald-Hartwig amination, the catalyst facilitates an oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination cycle that forms the new carbon-carbon or carbon-nitrogen bond. researchgate.net The specific ligands attached to the palladium center, such as phosphines or N-heterocyclic carbenes (NHCs), can be tuned to optimize the catalyst's activity and stability. researchgate.net

For the reduction of the nitro group, palladium on carbon (Pd/C) and Raney nickel act as heterogeneous catalysts. commonorganicchemistry.com They provide a surface on which the reaction between the substrate and the reducing agent (e.g., H₂) occurs. The catalyst lowers the activation energy for the cleavage of the H-H bond and facilitates the stepwise reduction of the nitro group to the amine. scispace.com

Table 3: Catalysts in Transformations of Related Aryl Halides and Nitroarenes

TransformationCatalystRole of Catalyst
Heck ReactionPalladium-N-heterocyclic carbene (Pd-NHC) complexesFacilitates C-C bond formation between the aryl halide and an alkene. researchgate.net
Suzuki CouplingPd(PPh₃)₄Catalyzes C-C bond formation via a catalytic cycle.
Nitro Group ReductionPalladium on Carbon (Pd/C)Provides a surface for catalytic hydrogenation. commonorganicchemistry.comscispace.com
Nitro Group ReductionRaney NickelAlternative to Pd/C, often used to prevent dehalogenation. commonorganicchemistry.com

Derivatization and Synthetic Modifications of 2 Bromo N 4 Nitrophenyl Benzamide

Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the benzoyl moiety of 2-bromo-N-(4-nitrophenyl)benzamide is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for creating new carbon-carbon bonds. libretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov However, the presence of a nitro group can sometimes lead to lower yields in Suzuki couplings. nih.gov Nevertheless, successful couplings have been reported for substrates containing nitro groups. nih.gov For instance, the coupling of unprotected ortho-bromoanilines with nitrated aryl boronates has been achieved in high yield. nih.gov

A plausible Suzuki coupling of this compound with phenylboronic acid is depicted below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-bromo-4-nitrobenzene (B128438)Phenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃THF/H₂O77-
2ortho-bromoanilineNitrated aryl boronateCataXCium A Pd G3K₂CO₃Dioxane/H₂O90High
32-bromobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77Good

Data derived from studies on related compounds. nih.govnih.gov

The Heck reaction offers another avenue for functionalization, enabling the coupling of the aryl bromide with an alkene. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org The reaction of 1-bromo-4-nitrobenzene with styrene (B11656) has been successfully demonstrated, indicating that the nitro group is compatible with Heck reaction conditions. researchgate.net This suggests that this compound could similarly be coupled with various alkenes to introduce vinyl groups.

Table 2: Illustrative Conditions for the Heck Reaction with Bromo-nitro Aromatics

EntryAryl HalideAlkeneCatalystBaseSolventTemp (°C)
11-bromo-4-nitrobenzeneStyrenePd-L1Na₂CO₃DMA-
21-bromo-4-nitrobenzeneStyrenePd(II) catalyst---

Data derived from studies on related compounds. researchgate.netnih.gov

Design and Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound can be achieved by modifying either of the two aromatic rings or the amide linkage itself. A common synthetic route to N-aryl benzamides involves the reaction of a substituted benzoyl chloride with a substituted aniline (B41778). niscair.res.in

To generate analogues, one could start with a variety of substituted 2-bromobenzoic acids, convert them to the corresponding acid chlorides, and then react them with 4-nitroaniline (B120555). Conversely, 2-bromobenzoyl chloride could be reacted with a range of substituted anilines. Microwave-assisted synthesis has been shown to be an efficient method for preparing N-aryl substituted benzamides. niscair.res.in

Furthermore, rhodium-catalyzed C-H functionalization followed by decarboxylation of benzoic acids offers a modern approach to synthesizing meta-substituted N-aryl benzamides, which are often less accessible through traditional methods. nih.gov

Selective Functional Group Transformations

The nitro group in this compound is a versatile functional group that can be selectively transformed. A key transformation is its reduction to an amine, which opens up a plethora of further derivatization possibilities.

The selective reduction of an aromatic nitro group in the presence of an aryl bromide and an amide functionality can be challenging. However, several methods have been developed to achieve this chemoselectivity. One such method involves the use of hydrazine (B178648) hydrate (B1144303) under pressure. researchgate.netresearchgate.net Other methods include catalytic transfer hydrogenation using formate (B1220265) salts and a palladium catalyst, or using trichlorosilane (B8805176) in a metal-free approach. nih.govorganic-chemistry.org A heterogeneous biocatalyst has also been shown to be highly selective for the reduction of nitro groups over other unsaturated bonds. ox.ac.uk

The resulting amino group can then be subjected to a wide array of reactions, such as diazotization followed by substitution, acylation, or alkylation, to generate a diverse set of analogues.

Table 3: Methods for Selective Nitro Group Reduction

Reagent/CatalystSubstrate TypeKey Features
Hydrazine hydrateAromatic nitro compounds with amide functionalityPressure-mediated, selective
TrichlorosilaneNitroarenesMetal-free, chemoselective
Pd/C, H₂Halogenated nitroarenesCatalytic, can be selective
Ni/SiO₂Aromatic nitro compoundsEfficient, reusable catalyst
Heterogeneous biocatalystNitroarenesHighly chemoselective, mild aqueous conditions

Data compiled from various studies on selective nitro reductions. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgox.ac.uk

Emerging Research Directions for 2 Bromo N 4 Nitrophenyl Benzamide

Development of Novel Analytical Methodologies

The synthesis and characterization of 2-bromo-N-(4-nitrophenyl)benzamide and its derivatives have necessitated the use and refinement of various analytical techniques.

Detailed research findings have been established through methods such as single-crystal X-ray diffraction, which has been instrumental in determining the crystal structure of related compounds like 4-bromo-N-(2-nitrophenyl)benzamide. nih.govnih.gov This technique revealed that 4-bromo-N-(2-nitrophenyl)benzamide crystallizes with two molecules in the asymmetric unit, with dihedral angles of 16.78 (15)° and 18.87 (14)° between the benzene (B151609) rings. nih.govnih.gov Spectroscopic methods, including FT-IR, 1H-NMR, and 13C-NMR, are routinely employed to characterize these types of compounds. researchgate.netjapsonline.com For instance, the characterization of 2-nitro-N-(4-nitrophenyl)benzamide involved IR spectroscopy, which identified key functional groups, and NMR spectroscopy, which provided insights into the molecular structure. researchgate.net

The synthesis of related benzamide (B126) derivatives often involves reacting a substituted benzoic acid with an aniline (B41778) in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The progress of these reactions is typically monitored by thin-layer chromatography (TLC). japsonline.com

Table 1: Analytical Techniques for Benzamide Derivatives

Analytical Technique Application Reference
Single-Crystal X-ray Diffraction Determination of crystal structure and molecular geometry. nih.govnih.gov
FT-IR Spectroscopy Identification of functional groups. researchgate.netjapsonline.com
1H-NMR Spectroscopy Elucidation of the proton environment in the molecule. researchgate.netjapsonline.com
13C-NMR Spectroscopy Determination of the carbon skeleton. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) Monitoring the progress of chemical reactions. japsonline.com

Exploration of Supramolecular Assembly Applications

The structure of this compound and its analogs makes them suitable candidates for studies in supramolecular chemistry, where molecules are organized into larger, well-defined structures.

In the crystal structure of the related compound 4-bromo-N-(2-nitrophenyl)benzamide, various intermolecular interactions play a crucial role in its packing. nih.gov These include weak C-H···O interactions and halogen-halogen interactions, specifically a Br···Br contact of 3.4976 (7) Å. nih.govnih.gov These interactions lead to the formation of edge-fused rings, demonstrating the compound's capacity for self-assembly. nih.gov An intramolecular N-H···O hydrogen bond is also observed, which contributes to the stability of the molecular conformation. nih.govnih.gov The study of these non-covalent interactions is fundamental to understanding how molecules like this compound can form complex supramolecular architectures. researchgate.net The formation of such ordered assemblies can be influenced by the presence and position of different functional groups on the aromatic rings. nih.gov

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry is a powerful tool for designing new molecules with specific, desired properties, and it is being applied to the study of this compound derivatives.

Theoretical calculations can predict the geometric parameters and vibrational frequencies of these molecules. researchgate.net For example, the vibrational frequencies of 2-nitro-N-(4-nitrophenyl)benzamide were calculated using Gaussian03 software, and the results were in agreement with experimental values. researchgate.net Such computational studies can also predict properties like the first hyperpolarizability, which is relevant for nonlinear optical applications. researchgate.net By modifying the substituents on the benzamide scaffold, it is possible to tune the electronic and steric properties of the molecule. This allows for the rational design of new derivatives with enhanced or specific functionalities. For instance, molecular docking studies have been used to predict the binding interactions of benzamide derivatives with biological targets. japsonline.com This computational approach is crucial in the early stages of drug discovery and materials science for screening potential candidates before their synthesis.

Table 2: Mentioned Compounds

Compound Name
This compound
4-bromo-N-(2-nitrophenyl)benzamide
2-nitro-N-(4-nitrophenyl)benzamide
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
4-dimethylaminopyridine
N-(4-bromophenyl)-4-hydroxybenzamide
N-(4-chlorophenyl)-4-hydroxybenzamide
4-hydroxy-N-(4-nitrophenyl)benzamide
N-p-tolylbenzamide
N-(4-bromophenyl)benzamide
2-bromo-N-(4-bromo-2-methylphenyl)benzamide
4-bromo-N-(4-tert-butyl-2-nitro-phenyl)-benzamide
2-chloro-N-(4-nitrophenyl)benzamide

Q & A

Q. What advanced mass spectrometry techniques characterize its degradation products?

  • HRMS-ESI identifies hydrolysis products (e.g., 2-bromobenzoic acid and 4-nitroaniline). LC-QTOF maps oxidative degradation pathways under UV exposure. Isotopic labeling (e.g., ¹⁵N-nitro) tracks metabolic stability in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.